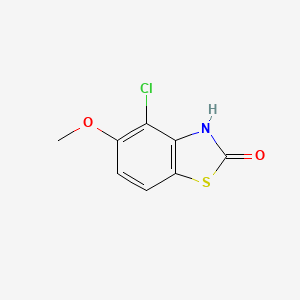

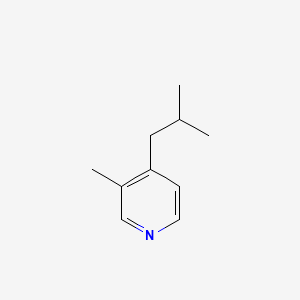

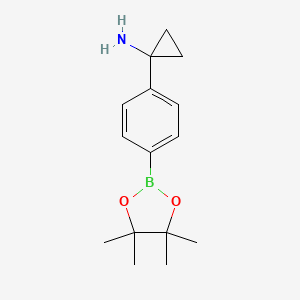

![molecular formula C13H11IN2O3 B571827 Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate CAS No. 1282516-62-4](/img/structure/B571827.png)

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

A convenient and efficient method is described for the synthesis of novel tricyclic scaffolds incorporating an imidazole ring and medium-sized benzoxazepine ring, via the reaction of 1,2-diketons, 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions, and then the addition of thionyl chloride to produce lactam in the absence of a catalyst .Molecular Structure Analysis

The structure of this compound was elucidated by spectroscopic analysis. In the 1H NMR spectrum, signals for 12 aromatic protons were observed around 7.12–8.18 ppm along with a singlet at 4.92 ppm for methylene protons (–CH2–) attached to an oxygen and carbonyl group. The 13C NMR spectrum showed 12 distinct signals in the aromatic region and a resonance at δ = 171.9 ppm for the C=O group .Chemical Reactions Analysis

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoaxazepines often involves the reduction of carbonyl groups as in 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine, or the reduction of a double bond as in 2,3-dihydro-1,4-bezoxazepine .Wissenschaftliche Forschungsanwendungen

Application in Cancer Therapeutics

- Summary of the Application: Compounds containing a fused seven-membered benzoxazepine ring have been of pivotal interest over the past few years due to their wide range of biological activities and pharmacological properties . In particular, 5,6 dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffolds are very promising therapeutics for the treatment of various types of cancers .

- Methods of Application or Experimental Procedures: The synthesis of these compounds often involves the reaction of 1,2-diketons, 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions, and then the addition of thionyl chloride to produce lactam in the absence of a catalyst .

- Results or Outcomes: While the specific results or outcomes were not detailed in the source, the synthesized compounds are of pharmaceutical interest because of their activity on the central nervous system as enzyme inhibitors, analgesics, and sedatives, and for their antitumor activity .

Eigenschaften

IUPAC Name |

methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-9-10(6-8)19-5-4-16-7-11(14)15-12(9)16/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDQDJADTMEKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=NC(=CN3CCO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728935 | |

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate | |

CAS RN |

1282516-62-4 | |

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

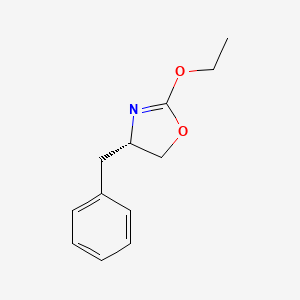

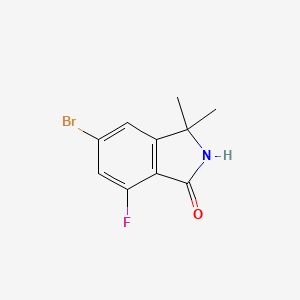

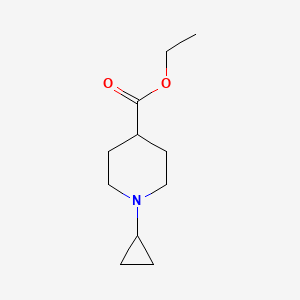

![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)

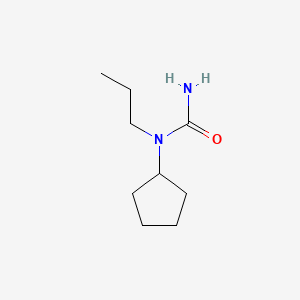

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)

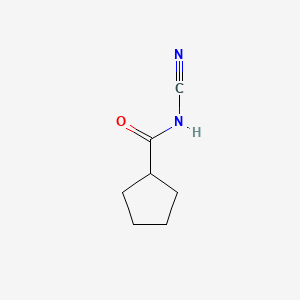

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)